

Application Notes and Protocols: Intramolecular Cyclopropanation in the Total Synthesis of Rauvoyunine B

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Compound of Interest		
Compound Name:	Rauvoyunine B	
Cat. No.:	B15587565	Get Quote

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These application notes provide a detailed overview of the pivotal intramolecular cyclopropanation reaction utilized in the first total synthesis of (-)-Rauvoyunine B. The synthesis of this unique cyclopropane-containing indole alkaloid presents significant synthetic challenges, primarily in the construction of its complex hexacyclic ring system. The strategy highlighted herein employs a strain-promoted intramolecular cyclopropanation of a tetracyclic N-sulfonyltriazole precursor, a key transformation that enables the efficient assembly of the core structure.

Core Strategy: Strain-Promoted Intramolecular Cyclopropanation

The total synthesis of (-)-Rauvoyunine B was accomplished in 11 steps with an overall yield of 2.4% from commercially available materials.[1][2][3][4] The cornerstone of this synthetic route is an intramolecular cyclopropanation reaction. This key step is highly dependent on the specific structure and conformational strain of the indoloquinolizidine N-sulfonyltriazole precursor.[1][2][3][4]

The synthetic approach is centered on the conversion of an N-sulfonyl-1,2,3-triazole precursor into an α -imino rhodium carbene.[3] This reactive intermediate, generated in the presence of a



dimeric Rh(II) carboxylate catalyst, subsequently undergoes cyclopropanation with an alkene within the same molecule to form the characteristic cyclopropane ring of **Rauvoyunine B**.[3]

Quantitative Data Summary

The efficiency of the key intramolecular cyclopropanation step and the overall synthesis are summarized below.

Parameter	Value	Reference
Total Steps	11	[1][4]
Overall Yield	2.4%	[1][2][3][4]
Key Reaction	Intramolecular Cyclopropanation	[1][2][3]
Precursor	Tetracyclic N-sulfonyltriazole	[1][2][3][4]
Catalyst	Dimeric Rh(II) carboxylate	[3]

Experimental Protocols

Protocol 1: Synthesis of the N-Sulfonyltriazole

Precursor

The synthesis of the tetracyclic N-sulfonyltriazole precursor is a multi-step process involving several key bond-forming reactions.

Key Steps:

- Palladium-Catalyzed Stereospecific Allylic Amination: This reaction sets a crucial stereocenter in the molecule.
- Cis-selective Pictet-Spengler Reaction: This step constructs the tetracyclic indologuinolizidine core.
- Ring-Closing Metathesis: This reaction forms a key cycloalkene moiety.



 Copper-Catalyzed [3+2] Cycloaddition: A sulfonyl azide is reacted with an alkyne to form the N-sulfonyl-1,2,3-triazole.[3]

Detailed experimental conditions for each of these steps would be adapted from the specific procedures reported in the primary literature.

Protocol 2: Rhodium-Catalyzed Intramolecular Cyclopropanation

This protocol describes the central cyclopropanation reaction to form the hexacyclic core of **Rauvoyunine B**.

Materials:

- Tetracyclic N-sulfonyltriazole precursor
- Dimeric Rh(II) carboxylate catalyst (e.g., dirhodium tetraacetate)
- Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
- Inert atmosphere (e.g., argon or nitrogen)

Procedure:

- To a solution of the tetracyclic N-sulfonyltriazole precursor in the chosen anhydrous solvent under an inert atmosphere, add the dimeric Rh(II) carboxylate catalyst (typically 1-5 mol%).
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction mixture is concentrated under reduced pressure.
- The crude product is then purified by column chromatography on silica gel to afford the desired cyclopropanated product.

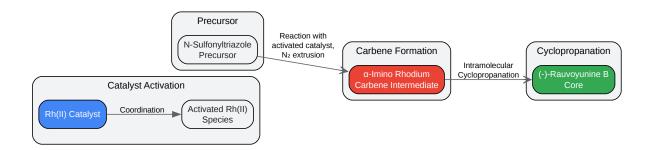
Note: The choice of rhodium catalyst and reaction conditions can be critical for the efficiency and stereoselectivity of the cyclopropanation.[5][6][7][8]



Visualizations

Reaction Mechanism: Intramolecular Cyclopropanation

The following diagram illustrates the proposed mechanism for the rhodium-catalyzed intramolecular cyclopropanation.



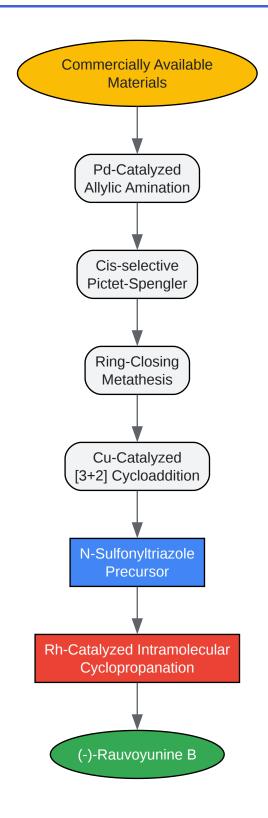
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Caption: Proposed mechanism for the key intramolecular cyclopropanation step.

Experimental Workflow

The logical flow of the key synthetic transformations is depicted below.





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Caption: Simplified workflow of the total synthesis of (-)-Rauvoyunine B.



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